N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)
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Overview
Description
N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) is a complex organic compound known for its applications in organic electronics. It is particularly used as a hole transport or hole injection layer material in organic light-emitting diodes (OLEDs) and perovskite solar cells . This compound is electron-rich and contains four triarylamine units, making it highly effective in improving current efficiency at interfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) typically involves the reaction of biphenyl derivatives with triphenylamine derivatives under controlled conditions. The process often includes steps such as:
Formation of Biphenyl Derivatives: This involves the coupling of halogenated biphenyls with amine groups.
Triphenylamine Derivatives: These are synthesized through the reaction of aniline derivatives with halogenated benzene compounds.
Final Coupling: The biphenyl and triphenylamine derivatives are then coupled under specific conditions, often involving catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as sublimation are used to obtain ultra-pure grade chemicals .
Chemical Reactions Analysis
Types of Reactions
N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, making it suitable for different electronic applications.
Reduction: Reduction reactions can be used to modify the compound’s structure and functionality.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for modifying the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) has a wide range of scientific research applications:
Medicine: Research into its use in drug delivery systems and as a component in biosensors.
Industry: Widely used in the production of high-efficiency OLEDs and other organic electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its role as a hole transport material. It facilitates the movement of holes (positive charge carriers) in electronic devices, thereby improving current efficiency and reducing energy losses. The molecular targets include the interfaces between different layers in OLEDs and solar cells, where it helps balance the charge carriers and enhance device performance .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-biphenyl)-N,N’-diphenylbenzidine: Another hole transport material used in OLEDs.
N,N’-Bis(4-methylphenyl)-N,N’-diphenylbenzidine: Similar in structure but with methyl groups enhancing its electronic properties.
N,N’-Bis(4-naphthyl)-N,N’-diphenylbenzidine: Contains naphthyl groups, providing different electronic characteristics.
Uniqueness
N1,N1’-([1,1’-Biphenyl]-3,3’-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine) is unique due to its extended structure and the presence of four triarylamine units. This makes it highly effective in balancing holes and electrons in the emitting layer of OLED devices, leading to improved current efficiency and reduced energy losses .
Properties
Molecular Formula |
C60H46N4 |
---|---|
Molecular Weight |
823.0 g/mol |
IUPAC Name |
1-N,1-N,4-N-triphenyl-4-N-[3-[3-(N-[4-(N-phenylanilino)phenyl]anilino)phenyl]phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C60H46N4/c1-7-23-49(24-8-1)61(50-25-9-2-10-26-50)55-37-41-57(42-38-55)63(53-31-15-5-16-32-53)59-35-19-21-47(45-59)48-22-20-36-60(46-48)64(54-33-17-6-18-34-54)58-43-39-56(40-44-58)62(51-27-11-3-12-28-51)52-29-13-4-14-30-52/h1-46H |
InChI Key |
VLXIRUVGBPEOLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC(=C5)C6=CC(=CC=C6)N(C7=CC=CC=C7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
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